Cas no 364794-70-7 (Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate)

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is a brominated pyridine derivative featuring a piperidine-4-carboxylate ester moiety. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of bioactive molecules. The presence of the 5-bromopyridinyl group enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The ethyl ester group offers versatility for hydrolysis or transesterification, facilitating downstream modifications. Its well-defined structure and stability make it suitable for research applications in medicinal chemistry, where precise molecular frameworks are required. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate structure
364794-70-7 structure
商品名:Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
CAS番号:364794-70-7
MF:C13H17BrN2O2
メガワット:313.190282583237
MDL:MFCD11045688
CID:2118990

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 1-(5-bromo-2-pyridinyl)- 4-piperidinecarboxylate
    • ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
    • XESNNHKNHDMKBV-UHFFFAOYSA-N
    • Ethyl 1-(5-bromo-2-pyridinyl)-4-piperidinecarboxylate
    • Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
    • MDL: MFCD11045688
    • インチ: 1S/C13H17BrN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3
    • InChIKey: XESNNHKNHDMKBV-UHFFFAOYSA-N
    • ほほえんだ: BrC1=CN=C(C=C1)N1CCC(C(=O)OCC)CC1

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 280
  • トポロジー分子極性表面積: 42.4

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
E196745-10mg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7
10mg
$ 585.00 2022-06-05
eNovation Chemicals LLC
Y1303818-1kg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7 95%
1kg
$2650 2025-02-26
eNovation Chemicals LLC
Y1303818-10kg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7 95%
10kg
$12850 2025-02-26
eNovation Chemicals LLC
Y1303818-1kg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7 95%
1kg
$2650 2025-02-25
A2B Chem LLC
AX46146-5g
B-amino-a,a-dimethyl-(S)-benzeneethanol
364794-70-7 95%
5g
$1203.00 2024-04-20
eNovation Chemicals LLC
Y1303818-10kg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7 95%
10kg
$12850 2025-02-25
TRC
E196745-5mg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7
5mg
$ 370.00 2022-06-05
Matrix Scientific
214936-5g
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, 95%
364794-70-7 95%
5g
$1816.00 2023-09-06
TRC
E196745-2.5mg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7
2.5mg
$ 200.00 2022-06-05
eNovation Chemicals LLC
Y1303818-1kg
Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate
364794-70-7 95%
1kg
$2650 2024-07-28

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate 関連文献

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylateに関する追加情報

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS No. 364794-70-7): A Comprehensive Overview

Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate, identified by its CAS number 364794-70-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a brominated pyridine moiety and a carboxylate ester group in its structure imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry and drug development.

The structural framework of Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate consists of a piperidine ring substituted at the 1-position with a 5-bromo-2-pyridine group, and at the 4-position with a carboxylate ester. This specific arrangement of functional groups enhances its reactivity and makes it a versatile building block for the synthesis of more complex molecules. The bromine atom at the 5-position of the pyridine ring is particularly noteworthy, as it serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings.

In recent years, there has been growing interest in the development of novel piperidine-based compounds due to their demonstrated efficacy in various pharmacological contexts. Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate has been extensively studied for its potential role in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Research indicates that piperidine derivatives can modulate neurotransmitter systems, making them promising candidates for developing next-generation therapeutics.

One of the most compelling aspects of Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate is its utility in medicinal chemistry. The compound's ability to serve as a precursor for more complex scaffolds has led to several innovative drug candidates entering clinical trials. For instance, derivatives of this compound have shown promise in inhibiting specific enzymes implicated in inflammation and pain pathways. The carboxylate ester group further enhances its synthetic value, allowing for easy conversion into other functional groups such as amides or acids, which are common motifs in drug molecules.

The bromine substituent on the pyridine ring also plays a crucial role in its applications. Brominated pyridines are known to exhibit enhanced binding affinity to biological targets, making them ideal for designing high-affinity ligands. This property has been leveraged in the development of small-molecule inhibitors targeting protein-protein interactions, which are critical in many disease pathways. The combination of these features makes Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate a cornerstone in the synthesis of novel bioactive molecules.

Recent advancements in computational chemistry have further highlighted the importance of Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate. Molecular modeling studies have demonstrated that this compound can effectively interact with biological targets by occupying specific binding pockets. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles. Additionally, virtual screening techniques have been employed to identify new analogs with enhanced activity against various therapeutic targets.

The pharmaceutical industry has also embraced green chemistry principles in the synthesis of Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate. Efforts have been made to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. These initiatives align with global efforts to promote environmentally friendly practices in drug development. By incorporating renewable feedstocks and optimizing reaction conditions, researchers have been able to produce this compound with greater efficiency and reduced environmental impact.

Future research directions for Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate include exploring its potential in combination therapies and developing novel delivery systems to enhance its bioavailability. The compound's versatility makes it an attractive candidate for formulating prodrugs or using it as a lead compound in structure-based drug design. As our understanding of disease mechanisms continues to evolve, so too will the applications of this remarkable chemical entity.

In conclusion, Ethyl 1-(5-bromopyridin-2-yl)piperidine-4-carboxylate (CAS No. 364794-70-7) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and broad range of applications make it an indispensable tool for researchers striving to develop innovative treatments for human diseases. With ongoing research efforts focused on optimizing its synthesis and exploring new therapeutic avenues, this compound is poised to play an even greater role in shaping the future of medicine.

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